

Spectroscopic Analysis of Isopropyl Crotonate: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl crotonate*

Cat. No.: *B1588152*

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This guide provides a comprehensive overview of the spectroscopic data for **isopropyl crotonate**, tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **isopropyl crotonate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: Varian CFT-20[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~6.95	Doublet of Quartets (dq)	~15.6, ~6.9	1H	H-3
~5.80	Doublet of Quartets (dq)	~15.6, ~1.8	1H	H-2
~4.95	Septet	~6.3	1H	H-5
~1.85	Doublet of Doublets (dd)	~6.9, ~1.8	3H	H-4 (CH ₃)
~1.20	Doublet (d)	~6.3	6H	H-6, H-7 (2xCH ₃)

Note: The chemical shifts and coupling constants are estimated from the spectrum available on SpectraBase, as referenced by PubChem.[\[1\]](#)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃)[\[1\]](#) Source: Tokyo Kasei Kogyo Company, Ltd.[\[1\]](#)

Chemical Shift (δ) ppm	Carbon Assignment
~166.0	C-1 (C=O)
~145.0	C-3
~122.5	C-2
~67.5	C-5
~22.0	C-6, C-7 (2xCH ₃)
~18.0	C-4 (CH ₃)

Note: The chemical shifts are estimated from the spectrum available on SpectraBase.[\[1\]](#)

IR (Infrared) Spectroscopy Data

Phase: Vapor[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1725	Strong	C=O stretch (ester)
~1655	Medium	C=C stretch (alkene)
~1260	Strong	C-O stretch (ester)
~970	Strong	=C-H bend (trans alkene)

Note: The wavenumbers and intensities are estimated from the vapor phase IR spectrum available on SpectraBase.[1]

Mass Spectrometry (MS) Data

Ionization: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
69	100% (Base Peak)	[C ₄ H ₅ O] ⁺
87	High	[M - C ₃ H ₅] ⁺
41	High	[C ₃ H ₅] ⁺
128	Present	[M] ⁺ (Molecular Ion)

Data sourced from NIST Mass Spectrometry Data Center as cited by PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **isopropyl crotonate** (approximately 10-50 mg) is prepared in deuterated chloroform (CDCl_3 , approximately 0.7 mL). The solution is filtered through a pipette with a cotton plug to remove any particulate matter and then transferred to a 5 mm NMR tube.

Instrumentation: A Varian CFT-20 spectrometer or an equivalent instrument is used.^[1]

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Spectral Width: 200 ppm
- Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As **isopropyl crotonate** is a volatile liquid, the spectrum is acquired in the vapor phase. A small amount of the liquid is injected into a heated gas cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A spectrum of the empty gas cell is recorded as the background.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

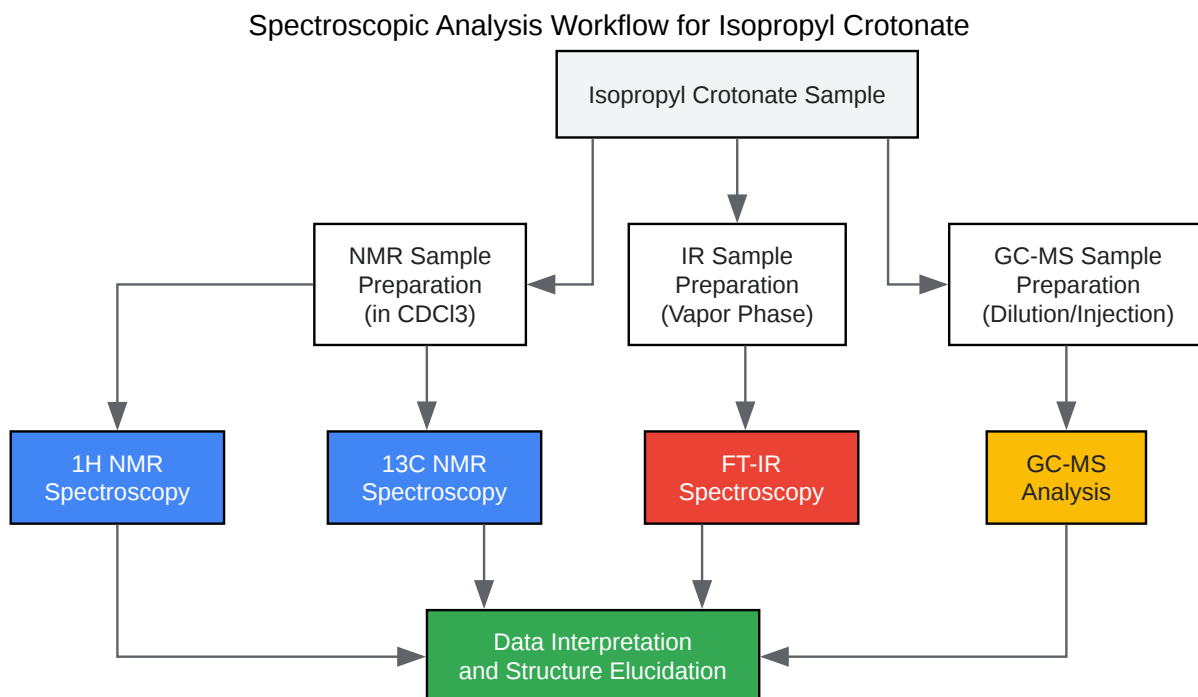
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **isopropyl crotonate**.



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Caption: Workflow for the spectroscopic analysis of **isopropyl crotonate**.

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References

- 1. Isopropyl crotonate, (E)- | C₇H₁₂O₂ | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
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